molecular formula C9H13NO3 B14045698 (E)-Methyl 2-cyano-3-ethoxypent-2-enoate

(E)-Methyl 2-cyano-3-ethoxypent-2-enoate

Cat. No.: B14045698
M. Wt: 183.20 g/mol
InChI Key: PHMKMMIALXAYOM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 2-cyano-3-ethoxypent-2-enoate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial applications. This compound is characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH2CH3) attached to a pent-2-enoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-cyano-3-ethoxypent-2-enoate typically involves a Knoevenagel condensation reaction. This reaction is a type of aldol condensation where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of methyl cyanoacetate with an appropriate aldehyde in the presence of sodium ethoxide as a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-cyano-3-ethoxypent-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

(E)-Methyl 2-cyano-3-ethoxypent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential use in biological assays and as a building block for bioactive molecules.

    Medicine: Explored for its potential in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of adhesives, coatings, and polymers

Mechanism of Action

The mechanism of action of (E)-Methyl 2-cyano-3-ethoxypent-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis under acidic or basic conditions. These interactions lead to the formation of various products that can exert biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate
  • Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate

Uniqueness

(E)-Methyl 2-cyano-3-ethoxypent-2-enoate is unique due to its specific structural features, such as the presence of both a cyano and an ethoxy group. These functional groups confer distinct reactivity and properties compared to other cyanoacrylates. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl (E)-2-cyano-3-ethoxypent-2-enoate

InChI

InChI=1S/C9H13NO3/c1-4-8(13-5-2)7(6-10)9(11)12-3/h4-5H2,1-3H3/b8-7+

InChI Key

PHMKMMIALXAYOM-BQYQJAHWSA-N

Isomeric SMILES

CC/C(=C(/C#N)\C(=O)OC)/OCC

Canonical SMILES

CCC(=C(C#N)C(=O)OC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.